N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a unique chemical compound known for its diverse applications in scientific research and industrial processes. The compound's structure comprises a pyrazole ring, a triazine moiety, and various functional groups, making it versatile in chemical synthesis and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step processes:
Formation of the Pyrazole Ring: Starting with phenylhydrazine and ethyl acetoacetate under acidic conditions.
Introduction of the Triazine Moiety: Using cyanuric chloride with the dimethylamino and methoxy groups.
Coupling Reaction: Merging the triazine derivative with the pyrazole intermediate via amide bond formation.
Industrial Production Methods:
In industrial settings, these reactions are scaled up using robust methods to ensure high yields and purity. Continuous flow chemistry can be used to enhance efficiency and safety by precisely controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives under mild conditions, often using reagents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can reduce specific groups within the compound.
Substitution: The methoxy and dimethylamino groups provide sites for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, mild acids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions
Major Products:
The resulting products depend on the nature of the reactions but typically include various substituted or oxidized forms of the original compound.
Scientific Research Applications
This compound is utilized across various scientific disciplines:
Chemistry: As a building block for synthesizing complex molecules, particularly in pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or binding molecule in biochemical assays.
Medicine: Explored for therapeutic applications due to its unique interactions with biological targets.
Industry: Used in the development of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
Compared to other similar compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique structural features:
Triazine Moiety: Offers distinct reactivity compared to other heterocycles.
Substituent Groups: Provide unique sites for chemical modification, unlike simpler analogs.
Comparison with Similar Compounds
N-(4-(dimethylamino)-6-chloro-1,3,5-triazin-2-yl)methyl derivatives
Pyrazole-4-carboxamide analogs with varying substituents
This makes it an invaluable compound for diverse applications across chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-12-14(10-20-25(12)13-8-6-5-7-9-13)16(26)19-11-15-21-17(24(2)3)23-18(22-15)27-4/h5-10H,11H2,1-4H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMKUYTYRFADKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.